molecular formula C17H22O3S B12755668 Ethyl guaiazulene sulfonate CAS No. 6223-36-5

Ethyl guaiazulene sulfonate

Cat. No.: B12755668
CAS No.: 6223-36-5
M. Wt: 306.4 g/mol
InChI Key: RBHFPIHDGCGQPN-UHFFFAOYSA-N
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Description

Ethyl guaiazulene sulfonate is a derivative of guaiazulene, an aromatic hydrocarbon known for its vibrant blue color and unique chemical properties. Guaiazulene is naturally found in various plants and mushrooms, such as Matricaria chamomilla and Lactarius indigo. This compound is synthesized to enhance the solubility and biological activity of guaiazulene, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl guaiazulene sulfonate typically involves the sulfonation of guaiazulene followed by esterification with ethanol. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the process is carried out under controlled temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl guaiazulene sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced guaiazulene compounds, and substituted guaiazulene derivatives .

Scientific Research Applications

Ethyl guaiazulene sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl guaiazulene sulfonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl guaiazulene sulfonate is compared with other azulene derivatives such as:

Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it more versatile in various applications compared to its parent compound and other derivatives .

Properties

CAS No.

6223-36-5

Molecular Formula

C17H22O3S

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C17H22O3S/c1-6-20-21(18,19)16-9-13(5)15-10-14(11(2)3)8-7-12(4)17(15)16/h7-11H,6H2,1-5H3

InChI Key

RBHFPIHDGCGQPN-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C

Origin of Product

United States

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